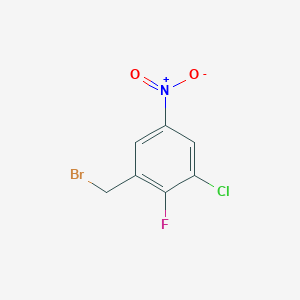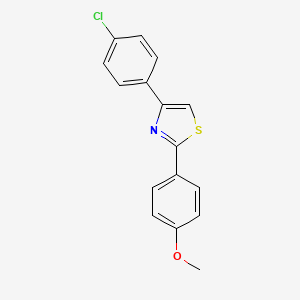
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is an organic compound with the molecular formula C9H16O4 It is a member of the ester family and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of advanced purification techniques, including column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bio-based solvent and its interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is unique due to its specific ester and dioxolane ring structure, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLPFFBCXXLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)





![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
